L-Tyrosine methyl ester hydrochloride

Overview

Description

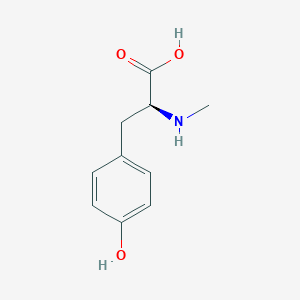

L-Tyrosine methyl ester hydrochloride is a chemical compound with the formula C10H14ClNO3 . It is used in various industries and scientific research .

Synthesis Analysis

The synthesis of this compound involves the use of L-tyrosine as a raw material. Two methods are commonly used: the thionyl chloride method and the hydrogen chloride method. These methods involve reactions with methanol, ethanol, and butanol .Molecular Structure Analysis

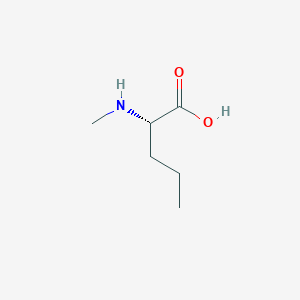

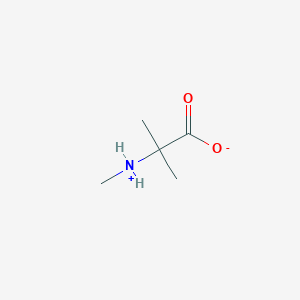

The molecular structure of this compound is represented by the formula HOC6H4CH2CH(NH2)COOCH3 · HCl . The molecular weight is 231.68 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in solution phase peptide synthesis . It also participates in reactions involving Thin Layer Chromatography .Physical And Chemical Properties Analysis

This compound has a melting point of 192°C (dec.) (lit.) . It is very faintly soluble in water . Its refractive index is 13 ° (C=2, MeOH) .Scientific Research Applications

Synthesis and Characterization : It has been synthesized along with other amino acid esters using HCl in methanol and thionyl chloride, yielding high purity and yields of 95.4%-97.5% (Xie Ji-min, 2007). Another study also reported the synthesis in methanol solution of thionyl chloride, emphasizing simplicity and high product purity (Sun Lu, 2007).

Enzymatic Biotransformation : L-Tyrosine methyl ester was used in a biotransformation process to produce para-hydroxycinnamic acid methyl ester, demonstrating potential antibacterial activity (Macdonald et al., 2016).

Prodrug Research : It's studied as a prodrug for L-tyrosine, with research focused on its solid-state properties to understand drug delivery mechanisms (Nicolaï et al., 2011).

Sensing Applications : A sensitive fluorescent sensor for methyl parathion was developed based on L-Tyrosine methyl ester functionalized carbon dots, showing low detection limits and high reproducibility (Hou et al., 2015).

Brain Tyrosine Increase : Studies on mice showed that after treatment with L-Tyrosine methyl ester, there was a substantial increase in bioavailability of tyrosine, suggesting its efficacy as a prodrug (Topall & Laborit, 1989).

Polymer Synthesis : It's used in the design of biodegradable polymers, particularly in synthesizing tyrosine-derived polycarbonates, polyarylates, and polyethers (Bourke & Kohn, 2003).

Extraction and Transport Studies : Its molecular recognition properties were investigated in extraction and transport studies using hemicucurbiturils as receptors (Cucolea et al., 2016).

Chemical Bonding Environment Analysis : Solid-state NMR spectroscopy was used to investigate its hydrogen bonding environment, providing insights into the molecular structure (Bryce et al., 2001).

Biosynthesis Studies : Research has been conducted on the biological sulphation of L-Tyrosine methyl ester, revealing insights into biochemical pathways (Jones & Dodgson, 1965).

Drug Delivery : L-Tyrosine-based amphiphilic poly(ester-urethane)s, developed from this compound, were used as drug delivery vehicles in cancer therapy (Aluri & Jayakannan, 2017).

Mechanism of Action

Target of Action

L-Tyrosine methyl ester hydrochloride is a derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized in cells from phenylalanine . It is a precursor of several important substances, including epinephrine, thyroid hormones, and melanin .

Mode of Action

It is known that tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is a precursor to neurotransmitters and hormones such as dopamine, norepinephrine, and epinephrine, which are involved in signal transmission in the nervous system . Tyrosine is also a precursor to the thyroid hormones thyroxine and triiodothyronine, which regulate metabolism .

Pharmacokinetics

It is known that tyrosine is absorbed in the small intestine and transported to the liver, where it can be used for protein synthesis or converted into other compounds .

Result of Action

The result of the action of this compound would depend on its specific targets and the pathways it affects. As a derivative of tyrosine, it could potentially influence the synthesis of neurotransmitters, hormones, and other tyrosine-derived compounds .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the presence of other amino acids could affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially affect its stability and activity .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of L-Tyrosine methyl ester hydrochloride are not fully documented. It is known to be involved in peptide synthesis

Cellular Effects

It is known to be involved in peptide synthesis, which is a crucial process in cells for protein production

Molecular Mechanism

It is known to be involved in peptide synthesis, suggesting it may interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFARNRGZWHTJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883973 | |

| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3417-91-2 | |

| Record name | L-Tyrosine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3417-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TYROSINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W42M0MI271 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)